4-(2-Fluorobenzoyl)-1-methylpiperidine
Overview
Description
4-(2-Fluorobenzoyl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a methyl group
Mechanism of Action
Target of Action
It’s structurally related to benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, contributing to sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
Benzodiazepines, which it is structurally related to, primarily affect the gabaergic system, enhancing the inhibitory effects of gaba neurotransmission .
Pharmacokinetics
Benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to benzodiazepines, it may enhance gabaergic neurotransmission, leading to decreased neuronal excitability .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzoyl)-1-methylpiperidine typically involves the reaction of 2-fluorobenzoyl chloride with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzoyl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorobenzoyl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorobenzoyl)piperidine: Lacks the methyl group on the piperidine ring.
4-(2-Chlorobenzoyl)-1-methylpiperidine: Contains a chlorine atom instead of fluorine.
4-(2-Fluorobenzoyl)-1-ethylpiperidine: Has an ethyl group instead of a methyl group.
Uniqueness
4-(2-Fluorobenzoyl)-1-methylpiperidine is unique due to the specific combination of the fluorobenzoyl group and the methyl-substituted piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)-(1-methylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15-8-6-10(7-9-15)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCURGXTUQIQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525112 | |
Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-45-1 | |
Record name | (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50525112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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